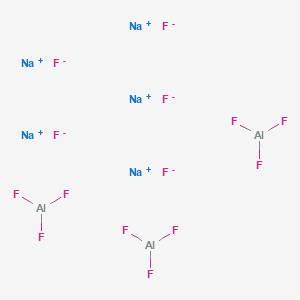
Dinoterb
Vue d'ensemble
Description
Dinoterb is a chemical compound that was previously used as a contact herbicide . It is an uncoupler, affecting respiration in mitochondria and photosynthesis in chloroplasts . It is banned for use in the European Union and its use was suspended in the United States in 1986 .
Molecular Structure Analysis
Dinoterb has the molecular formula C10H12N2O5 . It has a molar mass of 240.215 g/mol . The structure of Dinoterb includes nitrophenolates, which range from slight to strong oxidizing agents .Chemical Reactions Analysis
The photocatalytic degradation of Dinoterb has been investigated in aqueous micellar solution in the presence of titanium dioxide (TiO2) and air . The degradation kinetics was studied under different conditions such as different types of TiO2, catalyst concentration, substrate concentration, and reaction pH in the presence of air .Physical And Chemical Properties Analysis
Dinoterb is a yellow solid with a density of 1.35 g/cm3 . It has a melting point of 125.5–126.5 °C . It is slightly soluble in water .Applications De Recherche Scientifique
Herbicide
Dinoterb is primarily used as a pre-emergence herbicide . It is applied before the emergence of weeds, providing control of annual broad-leaved weeds in a variety of crops .
Pest Control
Apart from its herbicidal properties, Dinoterb is also effective against certain pests. It is used to control aphids, scale insects, red spider mite, rust mite, and nematodes .
Crop Protection
Dinoterb finds its application in protecting various crops. It is used in apples, grapes, cereals, legumes, maize, and cotton .
Ecotoxicology Research
Due to its high to moderate toxicity to most biodiversity, Dinoterb is often used in ecotoxicology research . Studies are conducted to understand its impact on the environment and develop methods to mitigate its effects .
Genotoxicity Studies
Dinoterb has been identified in studies related to genotoxic effects . Its structure suggests that it can cause genotoxic effects, making it a subject of interest in genotoxicity studies .
Chemical Analysis
Dinoterb is used in chemical analysis due to its unique chemical structure . Its molecular formula is
C10H12N2O5C_{10}H_{12}N_{2}O_{5}C10H12N2O5
and it has a molecular weight of 240.2127 . It is often used as a reference compound in various chemical analyses .Mécanisme D'action
Target of Action
Dinoterb, a phenolic herbicide, primarily targets the process of oxidative phosphorylation . This process is crucial for energy production in cells, and disruption can lead to significant cellular dysfunction.
Mode of Action
The mode of action of Dinoterb is based on protonophoric uncoupling of oxidative phosphorylation . This involves the transport of protons across the mitochondrial membrane, disrupting the normal flow of electrons and the production of ATP, the cell’s main energy source . A QSAR analysis highlighted the importance of hydrophobic, electronic, and hydrogen-bonding interactions in this process .
Biochemical Pathways
Dinoterb’s action affects the biochemical pathway of oxidative phosphorylation, which is the primary method of ATP production in cells . By disrupting this pathway, Dinoterb can cause a decrease in cellular energy levels, affecting various downstream processes that rely on ATP, such as cellular growth and repair .
Result of Action
The primary result of Dinoterb’s action is the disruption of energy production within cells, leading to cellular dysfunction . This can result in the death of targeted organisms, such as weeds in agricultural settings . It is generally classified as high to moderately toxic to most biodiversity .
Action Environment
Dinoterb’s action can be influenced by various environmental factors due to its high volatility and low aqueous solubility . These properties suggest that it may be easily transported in the environment, potentially affecting non-target organisms . Additionally, its efficacy and stability may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZYDQGBIWLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Record name | DINOTERB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041883 | |
| Record name | Dinoterb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998), Yellow solid with an odor of phenol; [HSDB] | |
| Record name | DINOTERB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinoterb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4984 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes above 220 °C | |
| Record name | DINOTERB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.5 mg/L at pH 5, 20 °C, In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts. | |
| Record name | DINOTERB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000011 [mmHg] | |
| Record name | Dinoterb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4984 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Dinoterb, a contact herbicide, affects respiration and photosynthesis of mitochondria and chloroplasts. On mitochondria, at low concentrations, it acts as an uncoupler of oxidative phosphorylation; at higher concentrations, it inhibits the electron transport chains, probably before cytochrome c. On chloroplasts, dinoterb has a stimulatory effect on oxygen uptake in the reduced dichlorophenol-indophenol-methyl viologen couple; however, it is also an inhibitor of the Hill reaction and its site of inhibition is located before plastoquinone, near photosystem II. | |
| Record name | DINOTERB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dinoterb | |
Color/Form |
Pale yellow solid | |
CAS RN |
1420-07-1 | |
| Record name | DINOTERB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinoterb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoterb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DINOTERB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinoterb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinoterb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOTERB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O5H456CFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DINOTERB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
259 °F (EPA, 1998), 126 °C, Stable below the melting point ... Stable at least 34 days at pH 5-9 (22 °C) | |
| Record name | DINOTERB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DINOTERB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of dinoterb?
A1: Dinoterb acts as an uncoupler of oxidative phosphorylation. [] This means it disrupts the process by which cells produce energy (ATP) in the mitochondria, ultimately leading to cell death. [, ]
Q2: How does dinoterb's uncoupling action differ from other herbicides that target photosynthesis?
A2: While herbicides like diuron inhibit photosynthesis directly, dinoterb disrupts a more fundamental cellular process, energy production. This makes it effective against a broader range of plant species, including those resistant to photosynthesis inhibitors. [, ]
Q3: Are there any studies investigating the downstream effects of dinoterb on plant physiology?
A3: Yes, research has shown that dinoterb treatment leads to reduced quantum yield (Φ) in plants like Oldenlandia verticillata and Leptochloa chinensis, indicating impaired photosynthetic efficiency. Additionally, it causes electrolyte leakage, signifying damage to cell membranes. []
Q4: What is the molecular formula and weight of dinoterb?
A4: Dinoterb's molecular formula is C12H16N2O5, and its molecular weight is 268.27 g/mol. [, ]
Q5: Are there any studies on the spectroscopic data of dinoterb and related compounds?
A5: Yes, research utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS) has elucidated the fragmentation pathways of deprotonated dinoterb ([M-H]-). The study provides insights into the fragmentation energies and mechanisms involving the elimination of alcohol, NO, C4, and CH2=C(CH3)(2) groups. []
Q6: How does the formulation of dinoterb influence its herbicidal activity?
A6: Studies comparing different dinoterb formulations, such as those combined with rapeseed oil or formulated as urea granules, demonstrate varying degrees of weed inhibition. For instance, dinoterb-treated oil palm frond mulch exhibited greater weed control than dinoterb or mulch alone. [, ]
Q7: Has dinoterb been investigated for applications beyond weed control?
A7: While primarily known as a herbicide, research suggests that dinoterb can induce singlet oxygen production in Chlamydomonas reinhardtii, highlighting its potential for studying reactive oxygen species (ROS) in biological systems. []
Q8: How do structural modifications of dinoterb affect its herbicidal activity?
A8: Research on alkyldinitrophenols, including dinoterb, reveals that the type of alkyl group at the 2-position influences pre-emergence herbicidal activity. 2-t-Butyl phenols and their esters demonstrated higher activity than other analogues. []
Q9: What are the known toxicological effects of dinoterb?
A10: Dinoterb exhibits biocidal activity, particularly impacting soil microorganisms. Studies show that it can inhibit key microbial activities, such as dehydrogenase activity and substrate-induced respiration, while also influencing nitrogen mineralization. [, , , ]
Q10: What is the environmental fate of dinoterb?
A11: Research indicates that dinoterb can persist in the environment, potentially contaminating groundwater. Studies have identified dinoterb as one of the most ecologically hazardous pesticides detected in groundwater. [, ]
Q11: What are the regulations surrounding the use of dinoterb?
A12: Due to its potential environmental and health risks, dinoterb has been banned in many countries. Research highlights the need to monitor and assess the ecological impact of dinoterb and similar pesticides. [, ]
Q12: What analytical methods are commonly employed for dinoterb detection and quantification?
A13: Several analytical methods have been developed for dinoterb analysis, including gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [], and liquid chromatography-mass spectrometry (LC-MS/MS). [, ] These methods allow for sensitive and selective determination of dinoterb in various matrices, including water, soil, and agricultural products.
Q13: How do these methods address the challenge of analyzing dinoterb in complex matrices?
A14: Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed for sample cleanup and preconcentration before instrumental analysis. These methods help remove interfering compounds and improve the accuracy and reliability of dinoterb quantification. [, ]
Q14: Have there been any studies on the validation of analytical methods for dinoterb?
A15: Yes, researchers have validated various analytical methods, confirming their accuracy, precision, and specificity for dinoterb determination. This ensures the reliability of data generated for regulatory purposes and environmental monitoring. [, ]
Q15: Are there any viable alternatives to dinoterb for weed control?
A16: Research has focused on identifying alternative herbicides with lower environmental impacts. Studies comparing dinoterb to other herbicides, such as those based on glyphosate, trifluralin, and various sulfonylureas, offer insights into their efficacy and potential risks. [, , ]
Q16: How do these alternative herbicides compare to dinoterb in terms of efficacy and selectivity?
A17: The efficacy and selectivity of alternative herbicides vary depending on the target weed species and application methods. Some herbicides might offer comparable or even superior weed control compared to dinoterb while posing lower risks to non-target organisms. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















